molecular formula C9H10ClF2N B2956598 (S)-4,7-Difluoro-2,3-dihydro-1H-inden-1-amine hydrochloride CAS No. 2135344-97-5

(S)-4,7-Difluoro-2,3-dihydro-1H-inden-1-amine hydrochloride

Cat. No.: B2956598
CAS No.: 2135344-97-5
M. Wt: 205.63
InChI Key: LDDUEFIEZUPIDT-QRPNPIFTSA-N
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Description

(S)-4,7-Difluoro-2,3-dihydro-1H-inden-1-amine hydrochloride is a chiral indanamine derivative of interest in medicinal chemistry and cancer research. With a molecular formula of C9H10ClF2N and a molecular weight of 205.63 g/mol, this high-purity compound is supplied with a minimum purity of 97% . This compound is a key building block in the exploration of novel immunotherapeutic agents. Its structure is related to inhibitors targeting the indoleamine 2,3-dioxygenase 1 (IDO1) pathway, a key immuno-oncology target . IDO1 is a rate-limiting enzyme that catalyzes the oxidation of tryptophan to kynurenine; its overactivation in the tumor microenvironment leads to T-cell suppression and immune tolerance, allowing cancers to evade the immune system . Inhibiting IDO1 is a prominent strategy to enhance anti-tumor immunity, and research compounds like this are crucial for developing new, potent inhibitors to disrupt this mechanism. This product is intended for research purposes by professional laboratories. It is not for diagnostic, therapeutic, or consumer use. Please handle with appropriate safety precautions.

Properties

IUPAC Name

(1S)-4,7-difluoro-2,3-dihydro-1H-inden-1-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9F2N.ClH/c10-6-2-3-7(11)9-5(6)1-4-8(9)12;/h2-3,8H,1,4,12H2;1H/t8-;/m0./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDDUEFIEZUPIDT-QRPNPIFTSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C=CC(=C2C1N)F)F.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC2=C(C=CC(=C2[C@H]1N)F)F.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10ClF2N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-4,7-Difluoro-2,3-dihydro-1H-inden-1-amine hydrochloride typically involves several steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the Indene Ring: The indene ring can be synthesized through a cyclization reaction of a suitable precursor, such as a substituted benzyl halide, under basic conditions.

    Introduction of Fluorine Atoms: The fluorine atoms can be introduced via electrophilic fluorination using reagents like Selectfluor or N-fluorobenzenesulfonimide (NFSI).

    Amination: The amine group can be introduced through a nucleophilic substitution reaction using an appropriate amine source, such as ammonia or an amine derivative.

    Hydrochloride Formation: The final step involves the formation of the hydrochloride salt by reacting the amine with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

(S)-4,7-Difluoro-2,3-dihydro-1H-inden-1-amine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The compound can undergo nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles under suitable conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Ammonia (NH3), amine derivatives

Major Products Formed

    Oxidation: Formation of oxides or hydroxylated derivatives

    Reduction: Formation of reduced amine derivatives

    Substitution: Formation of substituted indene derivatives

Scientific Research Applications

(S)-4,7-Difluoro-2,3-dihydro-1H-inden-1-amine hydrochloride has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activity, including its interaction with enzymes and receptors.

    Medicine: Investigated for its potential therapeutic effects, such as its role in drug development for treating various diseases.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of (S)-4,7-Difluoro-2,3-dihydro-1H-inden-1-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. The exact pathways and molecular targets involved can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares key structural analogs of (S)-4,7-difluoro-2,3-dihydro-1H-inden-1-amine hydrochloride, highlighting differences in substituents, molecular weight, and similarity scores derived from computational analyses :

Compound Name CAS Number Substituents (Positions) Molecular Formula Molecular Weight (g/mol) Similarity Score
This compound 2061980-60-5 F (4,7) C₉H₁₀ClF₂N 205.63 Reference (1.00)
5,7-Difluoro-2,3-dihydro-1H-inden-1-amine hydrochloride 1286734-90-4 F (5,7) C₉H₁₀ClF₂N 205.63 0.98
(S)-4-Fluoro-2,3-dihydro-1H-inden-1-amine hydrochloride 936220-71-2 F (4) C₉H₁₁ClFN 189.64 0.96
4-Fluoro-2,3-dihydro-1H-inden-1-amine hydrochloride 2061996-47-0 F (4) C₉H₁₁ClFN 189.64 0.96
1-Chloro-4,7-difluoro-2,3-dihydro-1H-indene 1188233-02-4 Cl (1), F (4,7) C₉H₇ClF₂ 188.6 N/A

Key Observations :

  • Fluorine Position: The 4,7-difluoro substitution (target compound) vs. The similarity score of 0.98 suggests near-identical physicochemical profiles .
  • Enantiomer Specificity : The (S)-configuration distinguishes the target compound from racemic mixtures (e.g., CAS: 2061996-47-0), which may exhibit divergent pharmacokinetics .
  • Halogen Substitution : Replacement of fluorine with chlorine (e.g., 1-chloro-4,7-difluoro analog, CAS: 1188233-02-4) increases molecular weight and lipophilicity, impacting bioavailability .
Pharmacological and Metabolic Profiles
  • Indatraline Analogy: Indatraline (CAS: 10305-73-4), a 3,4-dichlorophenyl-substituted dihydroindenamine, inhibits monoamine transporters with high potency and long duration of action . The target compound’s fluorinated structure may reduce metabolic degradation (fluorine’s electron-withdrawing effect) while maintaining similar uptake inhibition .

Biological Activity

(S)-4,7-Difluoro-2,3-dihydro-1H-inden-1-amine hydrochloride is a compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, research findings, and applications in various fields.

Chemical Structure:

  • IUPAC Name: (1S)-4,7-difluoro-2,3-dihydro-1H-inden-1-amine; hydrochloride
  • CAS Number: 1311317-25-5
  • Molecular Formula: C9H9F2N·HCl

The synthesis of this compound typically involves several steps:

  • Formation of the Indene Ring: Achieved through cyclization reactions under basic conditions.
  • Introduction of Fluorine Atoms: Utilizes electrophilic fluorination methods.
  • Amination: Involves nucleophilic substitution with appropriate amine sources.
  • Hydrochloride Formation: Finalized by reacting the amine with hydrochloric acid.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. The binding to these targets can modulate their activity, leading to various biological responses. Research has indicated that the compound may exhibit both agonistic and antagonistic properties depending on the target site.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of this compound:

Pathogen Activity MIC (μg/mL)
Staphylococcus aureusBactericidal15.625 - 62.5
Enterococcus faecalisModerate activity62.5 - 125
Pseudomonas aeruginosaComparable to linezolid2.5
Escherichia coliModerate activity5 - 10

The compound exhibits a bactericidal action against Gram-positive bacteria and has shown moderate-to-good antibiofilm activity against methicillin-resistant Staphylococcus aureus (MRSA) .

Antitumor Activity

In vitro studies have demonstrated the antitumor efficacy of this compound against various cancer cell lines:

Cell Line IC50 (μM)
U2OS (Osteosarcoma)0.69
HeLa (Cervical Carcinoma)0.70

These findings suggest that the compound may inhibit cell proliferation and induce apoptosis in cancer cells .

Study on Antibacterial Properties

A study published in MDPI explored the antibacterial properties of small Schiff base molecules, including derivatives similar to this compound. The results indicated significant inhibition of protein synthesis pathways followed by nucleic acid and peptidoglycan production in bacterial cells .

Antitumor Mechanism Investigation

Another research effort focused on the interaction of this compound with heat shock proteins involved in cancer progression. The binding affinity was quantified using isothermal titration calorimetry, revealing potential for therapeutic applications in cancer treatment .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for enantioselective preparation of (S)-4,7-difluoro-2,3-dihydro-1H-inden-1-amine hydrochloride?

  • Methodological Answer : Asymmetric hydrogenation of cyclic ketoximes using chiral phosphine ligands (e.g., Ru-BINAP complexes) is a key strategy. This approach has been validated for analogous indenamine derivatives, achieving high enantiomeric excess (≥90%) . Multi-step syntheses involving Friedel-Crafts acylation, regioselective functionalization, and subsequent deprotection/hydrogenation steps are also viable, as demonstrated for structurally related diethyl-substituted indenamines (49% overall yield) .

Q. How can enantiomeric purity be confirmed during synthesis?

  • Methodological Answer : Chiral HPLC with polysaccharide-based columns (e.g., Chiralpak AD-H) or NMR analysis using chiral shift reagents (e.g., Eu(hfc)₃) are standard methods. For example, enantiomeric ratios of similar fluoro-indenamines were resolved via HPLC (tR = 8.2 min for (S)-enantiomer vs. 10.1 min for (R)) . Polarimetry can supplement these techniques, with reported specific rotations of [α]₂₅D = +15.6° for (S)-configured derivatives .

Q. What safety protocols are critical for handling this compound?

  • Methodological Answer : Follow SDS guidelines for related indenamine hydrochlorides:

  • Use PPE (nitrile gloves, lab coat, safety goggles).
  • Ensure local exhaust ventilation to avoid inhalation of aerosols.
  • Store in sealed containers under dry, inert conditions (e.g., argon) to prevent degradation .

Advanced Research Questions

Q. How can regioselective functionalization of the indenamine core be achieved?

  • Methodological Answer : Friedel-Crafts acylation under solvent-free conditions with acetyl chloride introduces substituents at the 5- and 6-positions with >90% regioselectivity, as shown for diethyl-substituted analogs . For 4,7-difluoro systems, directed ortho-metalation (DoM) using LDA or TMPMgCl·LiCl can enable selective fluorination .

Q. What analytical strategies resolve conflicting spectroscopic data for structurally similar derivatives?

  • Methodological Answer : Combine ¹H/¹³C NMR, HSQC, and NOESY to distinguish positional isomers. For example, 4,7-difluoro substitution vs. 5,7-difluoro can be confirmed via coupling patterns (e.g., J = 8.5 Hz for adjacent protons) . X-ray crystallography provides definitive stereochemical assignment, as applied to (S)-configured indenamines (CCDC deposition numbers available) .

Q. How do reaction parameters influence enantioselectivity in catalytic hydrogenation?

  • Methodological Answer : Key factors include:

  • Catalyst loading : ≥10 mol% of Ru-(S)-BINAP for optimal turnover .
  • Pressure : 50–100 bar H₂ pressure minimizes side reactions.
  • Solvent : Isopropanol enhances ligand-catalyst interaction, improving ee by 10–15% .

Q. What mechanistic insights explain yield disparities in multi-step syntheses of fluoro-indenamines?

  • Methodological Answer : Competing side reactions (e.g., over-reduction in hydrogenation steps or dehalogenation under acidic conditions) often reduce yields. For example, N-protected intermediates in Friedel-Crafts steps show higher stability (yield = 23% vs. 14% for unprotected analogs) . Kinetic studies using in-situ IR spectroscopy can identify rate-limiting steps .

Notes on Limitations

  • Direct evidence for 4,7-difluoro substitution is limited; methodologies are inferred from structurally analogous compounds (e.g., 5,7-difluoro or chloro derivatives).

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